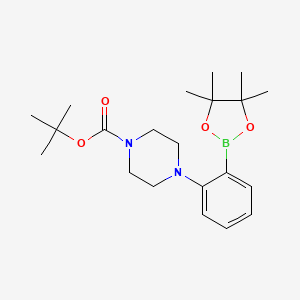

4-(2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)pipérazine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

The compound tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a boron-containing moiety. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals. The presence of a dioxaborolane ring suggests potential utility in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis.

Synthesis Analysis

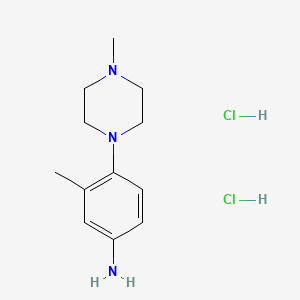

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions or condensation reactions under basic conditions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the dioxaborolane ring.

Molecular Structure Analysis

Piperazine derivatives often exhibit interesting structural features, such as chair conformations of the piperazine ring and various molecular interactions that influence crystal packing. For instance, the crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate revealed intermolecular hydrogen bonding and molecular conformations confirmed by X-ray diffraction and DFT calculations . The molecular structure of the compound of interest would likely be characterized by similar techniques to understand its conformation and crystal packing.

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. The presence of a dioxaborolane ring in the compound suggests its potential use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of biaryl compounds. The reactivity of the compound would be influenced by the electronic and steric properties of the substituents attached to the piperazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the sterically congested tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate exhibits unique chemistry due to its second nitrogen atom on the N-tert-butyl piperazine substructure . The physical and chemical properties of the compound would need to be determined experimentally through spectroscopic methods and analytical techniques.

Applications De Recherche Scientifique

Synthèse Organique

Ce composé est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Il fournit une espèce de bore stable et réactive qui peut se coupler avec divers halogénures ou triflates sous catalyse au palladium. Cette réaction est largement utilisée pour créer des liaisons carbone-carbone dans la synthèse de molécules organiques complexes.

Découverte de Médicaments

En découverte de médicaments, le composé sert d'intermédiaire dans la synthèse de produits pharmaceutiques potentiels . Son groupe ester borique est essentiel dans la formation de structures biaryles, qui sont des squelettes communs dans les molécules médicamenteuses. Cela inclut la synthèse d'inhibiteurs de kinases, qui sont importants dans la recherche sur le traitement du cancer.

Science des Matériaux

La partie ester borique de ce composé peut être utilisée pour créer de nouveaux matériaux avec des propriétés uniques . Par exemple, il peut être incorporé dans des polymères pour leur conférer des capacités d'auto-guérison en raison de la nature réversible des liaisons ester borate dans certaines conditions.

Recherche en Protéomique

En tant qu'outil de protéomique, ce composé peut être utilisé pour modifier les peptides et les protéines par chromatographie d'affinité au borate . Cette technique exploite l'affinité des acides boroniques pour les diols, tels que ceux que l'on trouve dans les chaînes latérales de la sérine ou de la thréonine, permettant une séparation et une purification sélectives des biomolécules.

Catalyse

En catalyse, le composé peut agir comme un ligand pour les métaux de transition, formant des complexes qui catalysent diverses réactions organiques . Cela inclut les synthèses asymétriques, où la chiralité du composé peut induire l'énantiosélectivité dans le processus catalytique.

Capteurs Chimiques

Le groupe acide boronique est connu pour sa capacité à lier les saccharides, ce qui rend les dérivés de ce composé utiles dans le développement de capteurs chimiques . Ces capteurs peuvent détecter les niveaux de glucose dans les fluides biologiques, aidant à la gestion du diabète.

Chimie Agricole

En chimie agricole, les dérivés du composé peuvent être explorés pour développer de nouveaux herbicides ou pesticides . La fonctionnalité ester borique peut interagir avec les systèmes biologiques dans les plantes et les insectes, conduisant potentiellement à de nouveaux modes d'action.

Science de l'Environnement

Enfin, en science de l'environnement, les chercheurs peuvent utiliser ce composé pour créer des matériaux qui capturent et éliminent les polluants . L'ester borique peut former des complexes avec divers contaminants environnementaux, facilitant leur extraction de l'eau ou du sol.

Mécanisme D'action

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

The compound, also known as 2-[4-(N-BOC)PIPERAZIN-1-YL]PHENYLBORONIC ACID PINACOL ESTER, is a boronic ester. Boronic esters are often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester acts as a source of boron, which forms a complex with a transition metal catalyst. This complex then reacts with an organic halide to form a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reactions in which it participates can lead to the formation of various biologically active compounds . These compounds can then interact with various biochemical pathways depending on their specific structures and properties.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be influenced by the ph of the environment . This could potentially affect the compound’s bioavailability.

Result of Action

As an intermediate in the synthesis of various biologically active compounds, its action can potentially lead to a wide range of effects depending on the specific compounds that are ultimately produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . This could potentially affect the stability and efficacy of the compound in biological systems.

Propriétés

IUPAC Name |

tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-11-9-8-10-16(17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBIQPOMVHWFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585966 | |

| Record name | tert-Butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073354-59-2 | |

| Record name | 1,1-Dimethylethyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)